Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate
Description
Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate is an isoxazole derivative characterized by a 3-phenoxyphenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are renowned for their pharmacological properties, including anticonvulsant, antibacterial, and antiasthmatic activities .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(3-phenoxyphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-22-19(21)17-13(2)24-20-18(17)14-8-7-11-16(12-14)23-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3 |
InChI Key |
UNSAWIBRLHBFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(3-phenoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs with variations in substituents, highlighting differences in physicochemical properties, synthesis, and biological relevance.
Structural Analogs and Substituent Variations
*Calculated based on standard atomic weights.
Substituent Effects on Properties
- Electronic Effects: The 3-phenoxyphenyl group in the target compound is electron-rich due to the oxygen atom, promoting π-π stacking interactions. In contrast, trifluoromethyl (CF₃) in withdraws electrons, increasing metabolic stability.
- Steric Effects: Bulky substituents like 3-phenoxyphenyl or anthryl (e.g., compounds in ) may hinder binding to compact active sites but enhance selectivity for larger hydrophobic pockets. Methyl groups (e.g., ) provide minimal steric hindrance, favoring broad-target interactions.
- Solubility and Lipophilicity: The ethyl ester group in all compounds enhances lipophilicity, critical for membrane permeability. Phenoxyphenyl and CF₃ groups further increase logP values, improving blood-brain barrier penetration . Hydroxyethyl or amino substituents (e.g., ) introduce polarity, balancing solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
